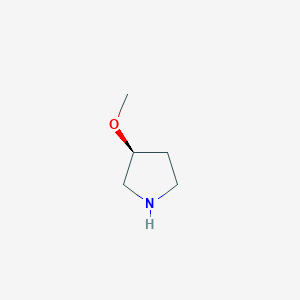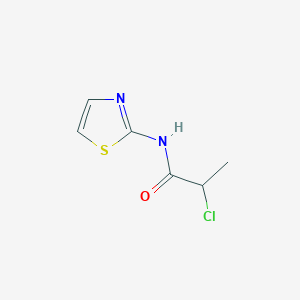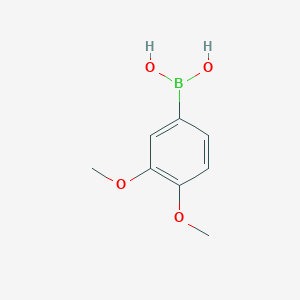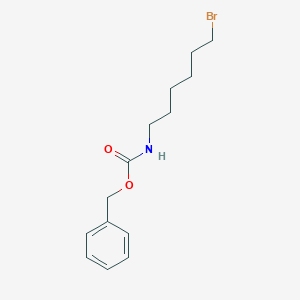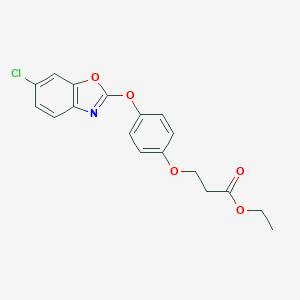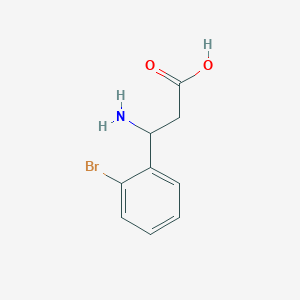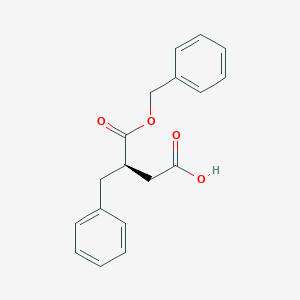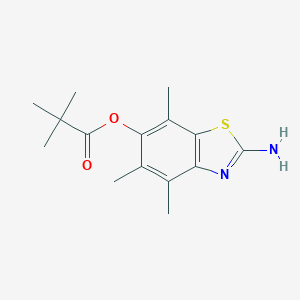
Sodium tridecyl sulfate
概要
説明
Sodium tridecyl sulfate, also known as this compound, is a useful research compound. Its molecular formula is C13H28NaO4S and its molecular weight is 303.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sclerotherapy for Varicose and Telangiectatic Veins : Sodium tetradecyl sulfate (STS) is commonly used in sclerotherapy to treat varicose and telangiectatic veins. This involves the destruction of endothelial cells (Kiken & Goldman, 2009)(source).
Treatment of Hemangiomas and Venous Malformations : STS is effective in treating facial hemangiomas (Anavi, Har-el, & Mintz, 1988)(source), and percutaneous injection of STS is a safe method for managing symptomatic hemangiomas and venous malformations in infants, children, and young adults (O'Donovan et al., 1997)(source).
Fluorescence Determination in Biochemical Analysis : Sodium hexadecyl sulfate alters the fluorescence spectra of rhodamine 6G, making it useful for determining protein substances in physiological solutions (Klovak, Kulichenko, & Lelyushok, 2022)(source).
Office-based Sclerotherapy for Epistaxis : Office-based sclerotherapy using STS may benefit patients with recurrent epistaxis due to hereditary hemorrhagic telangiectasias (HHT) (Boyer et al., 2011)(source).
Patented Applications in Medicine : Sodium tetradecyl sulfate is a synthetic surfactant that has been patented for various medical applications (Fatimi, 2022)(source).
Surfactant Properties in Polymer Science : Sodium n-dodecyl sulfate (SDS) influences polymer/surfactant binding and polymer/polymer aggregation in surfactant-HPMC mixtures, important in materials science (Joshi & Chen, 2009)(source).
Microemulsions in Chemical Processes : Propoxylated tridecyl alcohol sodium sulfates C13(PO) can create optimum middle phase microemulsions for various system conditions, relevant in chemical engineering (Aoudia, Wade, & Weerasooriya, 1995)(source).
Safety and Hazards
Sodium tridecyl sulfate may cause skin irritation, serious eye irritation, and may be toxic to aquatic life . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
Sodium tridecyl sulfate, also known as Sodium tetradecyl sulfate, is an anionic surfactant . Its primary targets are the endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a critical role in circulation and transport of nutrients in the body.
Mode of Action
This compound acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations of this compound can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This means that it promotes the formation of blood clots, leading to the occlusion of the injected vein .
Biochemical Pathways
Its action on lipid molecules in the cells of the vein wall leads to inflammatory destruction of the internal lining of the vein and thrombus formation . This process eventually leads to sclerosis of the vein .
Pharmacokinetics
It’s known that it’s used in concentrations ranging from 01% to 3% for its purpose .
Result of Action
The result of this compound’s action is the sclerosis, or hardening, of the veins . This is achieved through the inflammatory destruction of the internal lining of the vein and the formation of blood clots .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that as an anionic surfactant, this compound can act as a foaming agent and a wetting agent, and finds application in industrial and household cleaning products and personal care products . Therefore, its efficacy and stability might be affected by factors such as pH, temperature, and the presence of other chemicals.
生化学分析
Biochemical Properties
Sodium tridecyl sulfate acts as a cleansing and foaming agent, helping to remove dirt, oil, and impurities from the skin and hair . It is often found in shampoos, body washes, and cleansers . It serves as an emulsifying agent in the transport of hydrocarbons .
Cellular Effects
The specific cellular effects of this compound are not well-documented. As a surfactant, it is known to interact with the lipid bilayer of cell membranes, which can influence cell function. It is also known to have a role in the transport of hydrocarbons .
Transport and Distribution
This compound is likely to be distributed throughout cells and tissues due to its surfactant properties. It may interact with transporters or binding proteins involved in the transport of hydrocarbons .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium tridecyl sulfate involves the reaction of tridecyl alcohol with sulfuric acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Tridecyl alcohol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Tridecyl alcohol is mixed with concentrated sulfuric acid and heated to form tridecyl sulfate.", "The reaction mixture is then cooled and slowly added to a solution of sodium hydroxide to neutralize the sulfuric acid.", "The resulting mixture is then filtered and the product, Sodium tridecyl sulfate, is obtained as a white solid." ] } | |
CAS番号 |
3026-63-9 |
分子式 |
C13H28NaO4S |
分子量 |
303.42 g/mol |
IUPAC名 |
sodium;tridecyl sulfate |
InChI |
InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16); |
InChIキー |
CBGMBOQZSXAHPD-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
| 68130-43-8 3026-63-9 |
|
ピクトグラム |
Irritant |
同義語 |
1-tridecanol,hydrogensulfate,sodiumsalt; TRIDECYL SODIUM SULFATE; Sodium n-tridecyl sulfate; SODIUM N-TRIDECYL SULPHATE; SODIUM TRIDECYL ETHER SULFATE; SODIUM TRIDECYL SULFATE; n-Tridecyl sulfatesodium salt; n-Tridecyl sulphate sodium salt |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
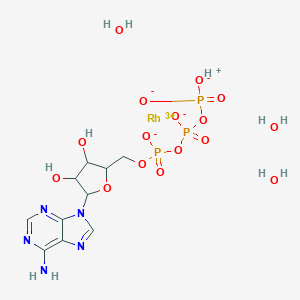
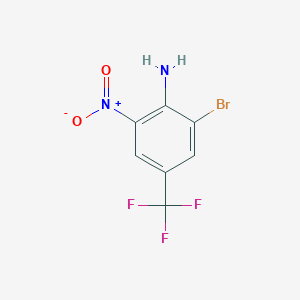
![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)
